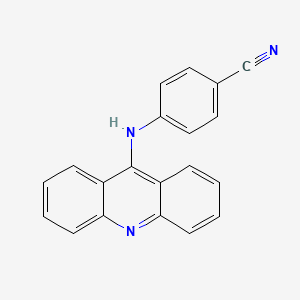

4-(acridin-9-ylamino)benzonitrile

CAS No.: 75775-89-2

Cat. No.: VC18428785

Molecular Formula: C20H13N3

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75775-89-2 |

|---|---|

| Molecular Formula | C20H13N3 |

| Molecular Weight | 295.3 g/mol |

| IUPAC Name | 4-(acridin-9-ylamino)benzonitrile |

| Standard InChI | InChI=1S/C20H13N3/c21-13-14-9-11-15(12-10-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-12H,(H,22,23) |

| Standard InChI Key | XZMCHEMFDIMFEK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C#N |

Introduction

Structural and Chemical Characteristics

The molecular structure of 4-(acridin-9-ylamino)benzonitrile comprises a planar acridine moiety fused to a benzene ring substituted with a nitrile group at the para position (Figure 1). The acridine system’s conjugated π-electrons enable strong DNA intercalation, while the benzonitrile group enhances solubility and electronic polarization . Key structural features include:

-

Acridine Core: A tricyclic aromatic system responsible for intercalation into DNA base pairs .

-

Anilino Linker: A secondary amine bridge connecting the acridine and benzonitrile groups, facilitating rotational flexibility and hydrogen bonding .

-

Benzonitrile Substituent: A strong electron-withdrawing group (-CN) that influences redox properties and stabilizes charge-transfer complexes .

Table 1: Physicochemical Properties of 4-(Acridin-9-ylamino)benzonitrile

Synthesis and Derivative Development

Nucleophilic Aromatic Substitution (SNAT)

The patent WO2011051950A1 outlines a one-pot SNAT method for synthesizing 9-anilinoacridines . For 4-(acridin-9-ylamino)benzonitrile, this would involve reacting 9-aminoacridine with 4-fluorobenzonitrile in the presence of a base like Cs₂CO₃ in DMSO (Scheme 1) . The fluorine atom at the para position of benzonitrile acts as a leaving group, enabling nucleophilic attack by the acridine’s amine. Yields for analogous SNAT reactions range from 60% to 85% .

Table 2: Synthetic Methods for 9-Anilinoacridine Derivatives

| Method | Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| SNAT | Cs₂CO₃, DMSO, 80–100°C | 60–85% | One-pot, scalable |

| Reductive Amination | NaBH₃CN, MeOH, RT | 50–75% | Mild conditions |

| Addition-Elimination | Haloquinones, K₂CO₃, DMF | 70–90% | Access to quinone hybrids |

Solid-Phase Synthesis (SPS)

Solid-phase strategies using Rink Amide-MBHA or Cl-Trt resins enable the incorporation of amino acid residues or fluorescent tags into 9-anilinoacridines . For instance, coupling 4-(acridin-9-ylamino)benzonitrile with Fmoc-protected lysine on a resin yields conjugates with enhanced cellular uptake . This method achieves yields exceeding 80% for related compounds .

Photophysical and Electronic Properties

The benzonitrile group induces a bathochromic shift in the UV-Vis spectrum compared to unsubstituted 9-aminoacridine, with absorption maxima at 285 nm (acridine π→π*) and 308 nm (nitrile n→π*) . Solvatochromic studies reveal a red shift in emission from 374 nm (hexane) to 428 nm (acetonitrile), indicating intramolecular charge transfer (ICT) between the acridine donor and nitrile acceptor .

Table 3: Solvatochromic Emission Data

| Solvent | Polarity Index | λₑₘ (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Hexane | 0.0 | 374 | 5,900 |

| Chloroform | 4.1 | 398 | 6,200 |

| Acetonitrile | 5.8 | 428 | 7,100 |

Biological Activity and Mechanisms

Fluorescent Probing

The compound’s blue fluorescence (λₑₘ = 428 nm) enables its use as a DNA-specific stain. In polar solvents, ICT increases emission intensity, permitting real-time monitoring of DNA conformational changes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume